Bolinaquinone

Description

Contextualization of Marine Natural Products in Chemical Biology

Marine organisms are a prolific source of structurally unique and biologically active secondary metabolites. oup.comacs.org These marine natural products have emerged as crucial tools in chemical biology, providing novel molecular probes to investigate cellular processes and offering scaffolds for the development of new therapeutic agents. oup.comtandfonline.com The vast and underexplored marine environment continues to yield compounds with significant potential for treating a range of human diseases, including cancer and inflammatory conditions. oup.comacs.org The chemical diversity of these molecules, often shaped by the unique marine environment, makes them a valuable resource for drug discovery and for advancing our understanding of fundamental biological pathways. acs.orgtandfonline.com

Overview of Sesquiterpene Quinones and Their Significance in Biological Systems

Sesquiterpene quinones are a class of natural products characterized by a C15-sesquiterpenoid unit linked to a C6-benzoquinone or hydroquinone (B1673460) moiety. rsc.orgnih.gov These compounds are primarily isolated from marine sponges and exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, antiviral, and cytotoxic effects. rsc.orgscielo.br The biological importance of quinones, in general, is tied to their ability to participate in vital biological functions like oxidative phosphorylation and electron transfer. scielo.br The combination of the lipophilic sesquiterpene and the redox-active quinone core in sesquiterpene quinones contributes to their diverse and potent biological profiles. rsc.org

Historical Perspective of Bolinaquinone Discovery and Initial Characterization

This compound was first isolated in 1998 by de Guzman and his team from a Philippine sponge of the genus Dysidea. mdpi.comacs.org It was identified as a cytotoxic marine sesquiterpene hydroquinone. mdpi.com Initial studies revealed its potent anti-inflammatory properties. mdpi.comwikipedia.orgnih.gov

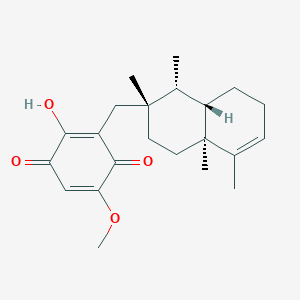

The chemical structure of this compound is formally known as 2-Hydroxy-5-methoxy-3-{[(1R,2R,4aS,8aS)-1,2,4a,5-tetramethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-2-yl]methyl}cyclohexa-2,5-diene-1,4-dione. wikipedia.org Its molecular formula is C22H30O4, with a molar mass of 358.478 g·mol−1. wikipedia.orgnih.gov

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C22H30O4 | nih.gov |

| Molar Mass | 358.478 g·mol−1 | wikipedia.org |

| CAS Number | 216498-95-2 | wikipedia.org |

| PubChem CID | 10066979 | nih.gov |

Scope and Academic Relevance of this compound Investigations

The unique structure and biological activity of this compound have made it a subject of significant academic interest. Research has focused on several key areas, including its synthesis and the development of analogues to explore structure-activity relationships. royalsocietypublishing.orgresearchgate.net A primary focus of investigation has been its role as an inhibitor of clathrin-mediated endocytosis, a fundamental cellular process. mdpi.comresearchgate.netfigshare.com This inhibitory action has implications for various pathological states, including cancer and viral infections. mdpi.com

Furthermore, the anti-inflammatory properties of this compound have been extensively studied. It has been shown to be a potent inhibitor of secretory phospholipase A2 (sPLA2) and to modulate various inflammatory pathways. rsc.orgmdpi.comnih.gov The compound's cytotoxicity against cancer cell lines has also been a significant area of research, with studies aiming to simplify its complex structure to create more effective cytotoxic agents. royalsocietypublishing.orgresearchgate.netroyalsocietypublishing.org The academic relevance of this compound lies in its potential as a lead compound for the development of new anti-inflammatory and anticancer drugs, as well as a tool to study fundamental cellular processes. figshare.com

Structure

3D Structure

Properties

Molecular Formula |

C22H30O4 |

|---|---|

Molecular Weight |

358.5 g/mol |

IUPAC Name |

3-[[(1R,2R,4aS,8aS)-1,2,4a,5-tetramethyl-1,3,4,7,8,8a-hexahydronaphthalen-2-yl]methyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C22H30O4/c1-13-7-6-8-16-14(2)21(3,9-10-22(13,16)4)12-15-19(24)17(23)11-18(26-5)20(15)25/h7,11,14,16,24H,6,8-10,12H2,1-5H3/t14-,16+,21-,22-/m1/s1 |

InChI Key |

PYUXUMSQSVWNDS-NSAJDELNSA-N |

SMILES |

CC1C2CCC=C(C2(CCC1(C)CC3=C(C(=O)C=C(C3=O)OC)O)C)C |

Isomeric SMILES |

C[C@@H]1[C@@H]2CCC=C([C@]2(CC[C@]1(C)CC3=C(C(=O)C=C(C3=O)OC)O)C)C |

Canonical SMILES |

CC1C2CCC=C(C2(CCC1(C)CC3=C(C(=O)C=C(C3=O)OC)O)C)C |

Synonyms |

bolinaquinone |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Investigations

Isolation from Marine Invertebrates

Bolinaquinone is a sesquiterpenoid hydroxyquinone, a class of natural products that has garnered significant interest for its structural novelty and biological activities. mdpi.comresearchgate.net This meroterpenoid, characterized by a hybrid structure combining a terpene and a quinone moiety, is primarily found in marine sponges. mdpi.com

This compound was first isolated from a species of the marine sponge genus Dysidea collected in the Philippines. sci-hub.senih.gov Sponges of the order Dictyoceratida, and particularly the genus Dysidea, are prolific sources of these types of sesquiterpenoid quinones. mdpi.comnih.govmdpi.com Subsequent investigations have led to the re-isolation of this compound and the discovery of related compounds from various Dysidea sponges across different geographical locations. sci-hub.se For instance, it has been identified in a Dysidea species from the Vanuatu Islands and in the Hainan sponge Dysidea villosa. mdpi.comsci-hub.semdpi.com The compound is often found alongside other bioactive metabolites. sci-hub.semdpi.com

The table below summarizes the identified marine sponge sources for this compound.

| Genus/Species | Common Name/Type | Location of Collection | Associated Compounds |

| Dysidea sp. | Marine Sponge | Philippines | Not specified in initial report |

| Dysidea sp. | Marine Sponge | Vanuatu Islands | Dysidotronic acid, Dysidenones A & B, Dysidine |

| Dysidea villosa | Marine Sponge | Hainan, South China Sea | 21-dehydroxythis compound |

| Dysidea sp. | Marine Sponge | Indonesia | Dysideamine |

This table is generated based on data from the text. sci-hub.senih.govmdpi.commdpi.com

The extraction of this compound from its marine sponge sources generally follows standard protocols for the isolation of natural products. The process typically begins with the exhaustive extraction of the freeze-dried and minced sponge material using organic solvents. rsc.org

A common procedure involves:

Initial Extraction: The sponge tissue is extracted with a polar solvent like methanol (B129727) (MeOH) or a mixture of acetone (B3395972) and methanol at room temperature. researchgate.netscielo.br

Solvent Partitioning: The resulting crude extract is then concentrated under reduced pressure. scielo.br This concentrated extract is subsequently partitioned between different immiscible solvents to separate compounds based on their polarity. A typical partitioning scheme might involve sequential extractions with n-hexane, chloroform (B151607) (or dichloromethane), and n-butanol. rsc.org Bioassay-guided fractionation is often employed, where fractions are tested for specific biological activity to guide the isolation process. rsc.org this compound, being a moderately polar compound, is typically found in the chloroform or dichloromethane-soluble fraction. rsc.org

Chromatographic Purification: The bioactive fraction is subjected to one or more chromatographic steps for purification. This often involves normal-phase silica (B1680970) gel flash chromatography. rsc.org Final purification to yield pure this compound is frequently achieved using high-performance liquid chromatography (HPLC), often on a semi-preparative scale. rsc.orgmdpi.com Thin-layer chromatography (TLC) is used throughout the process to monitor the separation and identify fractions containing the target compound. nih.gov

Identification of Original Marine Sponge Sources (e.g., Dysidea species)

Biosynthetic Pathways and Precursor Derivation

The biosynthesis of meroterpenoids like this compound involves hybrid pathways that combine elements from different primary metabolic routes. nih.gov

The core structure of this compound is a sesquiterpenoid with a rearranged drimane (B1240787) skeleton, which has been referred to as a "bolinane" skeleton. nih.govnih.gov This skeleton is a 4,9-friedodrimane, which is formed through a mixed shikimate-mevalonate biogenesis. nih.gov While a definitive biosynthetic pathway for this compound has not been experimentally proven, a plausible hypothesis has been proposed. nih.govmdpi.com

The formation of the rearranged sesquiterpene skeleton likely starts from a drimane precursor. The key structural feature of this compound, which distinguishes it from many other related sesquiterpenoid quinones, is the unusual position of the quinone moiety. nih.govmdpi.com This suggests a unique rearrangement during its biosynthesis. The proposed hypothesis involves a 1,2-alkyl shift to the C-8 position of the decalin ring system, which is a plausible, though exceptional, event compared to the more common hydride shifts seen in the biosynthesis of similar compounds. nih.govmdpi.com

The quinone portion of this compound is believed to originate from the shikimate pathway, while the terpene part comes from the mevalonate (B85504) pathway. nih.gov The mechanism of integration involves the coupling of these two precursors. In most related natural products, such as avarol (B1665835) and ilimaquinone, the sesquiterpene skeleton is attached to the (hydro)quinone moiety at a different position. nih.gov In this compound, the quinone is located at an unusual carbon of the 4,9-friedodrimane skeleton. mdpi.com The precise enzymatic machinery and the mechanistic details that catalyze the specific alkylation and subsequent rearrangement to place the quinone moiety at this unique position in this compound are yet to be fully elucidated. nih.gov The reactivity of the quinone moiety itself is central to the biological activity of these compounds, often involving redox cycling and Michael-type addition reactions. mdpi.comresearchgate.net

Structural Elucidation and Chemoinformatic Analysis

Advanced Spectroscopic Characterization

The elucidation of bolinaquinone's complex architecture, which features a rearranged drimane (B1240787) skeleton linked to a hydroxyquinone moiety, relies on a combination of advanced spectroscopic methods. acs.org These techniques provide distinct and complementary information, which, when integrated, yield an unambiguous structural assignment.

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules like this compound. mdpi.com The process involves analyzing the molecule in a magnetic field and observing the resonance behavior of its atomic nuclei, primarily ¹H and ¹³C, to map out its structure. mdpi.com

One-dimensional NMR spectra provide fundamental information about the chemical environment and connectivity of atoms.

The ¹H NMR spectrum of this compound reveals the number and types of hydrogen atoms present. Analysis identifies signals corresponding to olefinic protons within the cyclohexadiene ring system, as well as multiple aliphatic and methyl proton signals characteristic of the fused sesquiterpenoid core. nih.govrsc.org

The ¹³C NMR spectrum complements this by showing the signals for all 22 carbon atoms in the molecule. nih.govnih.gov Key resonances include those for the two carbonyl carbons of the quinone ring, several olefinic carbons, and numerous aliphatic carbons that constitute the bicyclic sesquiterpene skeleton. nih.govrsc.org

The data from these 1D techniques allow for an initial count of proton and carbon types, which is essential for proposing a preliminary structure.

Table 1: Summary of Key NMR Signal Types in this compound

| Signal Type | Nucleus | Description |

|---|---|---|

| Carbonyl | ¹³C | Resonances characteristic of the C=O groups in the quinone moiety. |

| Olefinic | ¹H & ¹³C | Signals corresponding to the C=C double bonds in both the quinone and sesquiterpene portions. |

| Methoxy (B1213986) | ¹H & ¹³C | Characteristic signals for the -OCH₃ group attached to the quinone ring. |

| Aliphatic (CH, CH₂, CH₃) | ¹H & ¹³C | A complex set of signals representing the saturated carbon framework of the rearranged drimane skeleton. |

Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by revealing through-bond and through-space correlations between nuclei. mdpi.commdpi.com

COSY (Correlation Spectroscopy) experiments establish correlations between protons that are coupled to each other (typically on adjacent carbons), allowing for the assembly of partial structures and spin systems within the molecule. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence) spectra correlate each proton signal with the signal of the carbon atom to which it is directly attached, providing a definitive link between the ¹H and ¹³C assignments. mdpi.comrsc.org

HMBC (Heteronuclear Multiple Bond Correlation) is a key technique that reveals long-range correlations (typically over two or three bonds) between protons and carbons. mdpi.comrsc.org These correlations are instrumental in connecting the individual structural fragments into the final, complete structure of this compound, including linking the sesquiterpene unit to the quinone ring. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy) or the related ROESY experiment provides information about the relative stereochemistry of the molecule. rsc.org By identifying protons that are close to each other in space, even if they are not directly connected by bonds, the three-dimensional orientation of atoms and functional groups can be determined. researchgate.net

High-Resolution Mass Spectrometry (HRMS), particularly using Electrospray Ionization (ESI), is employed to determine the precise molecular weight and elemental composition of this compound. mdpi.comrsc.org HRESI-MS analysis established the molecular formula of this compound as C₂₂H₃₀O₄, which corresponds to a molecular weight of 358.47 g/mol . nih.gov This information is fundamental as it defines the number and type of atoms present and calculates the degrees of unsaturation, providing a critical check for the structure proposed by NMR data. mdpi-res.commdpi.com

While NMR can determine the relative stereochemistry, chiroptical methods like Electronic Circular Dichroism (ECD) are used to assign the absolute configuration of chiral centers. nih.govull.es ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The experimental ECD spectrum of this compound is compared with theoretical spectra generated by quantum chemical calculations (often using Time-Dependent Density Functional Theory, or TDDFT) for possible stereoisomers. researchgate.netnih.gov A match between the experimental and a calculated spectrum allows for the confident assignment of the absolute stereochemistry of the molecule's multiple chiral centers. nih.govrsc.org

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in its crystalline state. wikipedia.orgnih.govsci-hub.se This technique involves diffracting X-rays off a single crystal of the compound. wikipedia.orgrcsb.org The resulting diffraction pattern is used to calculate an electron density map, from which the precise position of every atom in the molecule can be determined, confirming its connectivity and absolute stereochemistry unambiguously. wikipedia.orgnih.gov While X-ray crystallography has been successfully applied to determine the absolute configuration of closely related sesquiterpene quinones, its specific application to this compound itself is less frequently documented in the literature compared to other spectroscopic methods. rsc.org

One-Dimensional NMR Techniques (e.g., 1H, 13C)

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration

Structural Features and Uniqueness of this compound

This compound is a marine-derived natural product belonging to the class of sesquiterpene quinones. royalsocietypublishing.org First isolated from a Philippine sponge of the genus Dysidea, its structure was determined through extensive spectroscopic analysis. acs.orgmdpi.com The molecule's architecture is a hybrid, characterized by the conjunction of a sesquiterpene backbone with a hydroxyquinone moiety. smolecule.com This combination of a hydrophobic decalin system and a polar hydroxyquinone ring contributes to its unique chemical properties and biological activities. royalsocietypublishing.org The definitive structure was elucidated using a combination of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, HMQC, HMBC, and ROESY techniques, as well as INADEQUATE and mass spectrometry experiments. acs.orguni-duesseldorf.de

The core of this compound's hydrophobic domain is a substituted decalin system, a bicyclic hydrocarbon. royalsocietypublishing.org Specifically, it is identified as a (1R,2R,4aS,8aS)-1,2,4a,5-tetramethyl-1,3,4,7,8,8a-hexahydronaphthalene ring system. nih.gov The structural elucidation of this complex moiety relies heavily on NMR spectroscopy. uni-duesseldorf.de Techniques like 1H-1H COSY are used to establish proton-proton correlations and identify isolated spin systems within the decalin framework. rsc.orgrsc.org

Chemical Synthesis and Analog Design

Strategies Towards Total Synthesis of Bolinaquinone

Despite its deceptively simple chemical structure, the total synthesis of this compound has remained an elusive goal for synthetic chemists. mdpi.comresearchgate.net

The primary challenge in the total synthesis of this compound is its structural complexity. royalsocietypublishing.org The molecule consists of a hydroxyquinone head group attached to a sesquiterpene moiety, specifically a trimethyl-octahydronaphthalene core. mdpi.comresearchgate.net The main difficulty lies in the stereocontrolled construction of this hydrophobic decalin scaffold, which features multiple chiral centers. mdpi.comresearchgate.netnih.gov Synthetic routes to similar sesquiterpene quinones are often complex and result in low yields, a problem that also hinders the development of this compound. royalsocietypublishing.org The limited availability of the natural product from its marine source, a Dysidea species sponge, further underscores the need for an efficient synthetic pathway to enable thorough biological evaluation and drug development. nih.govrsc.org

To date, no complete total synthesis of this compound has been reported in the scientific literature. mdpi.comresearchgate.net The significant synthetic challenges associated with constructing the intricate sesquiterpene core have prevented its successful assembly from simple starting materials. mdpi.com This limitation has been a major barrier to fully exploring the structure-activity relationship (SAR) of the natural product and has prompted researchers to pursue alternative strategies, such as semi-synthesis and analog design based on scaffold simplification. mdpi.comresearchgate.netroyalsocietypublishing.org

Challenges and Complexities in this compound Total Synthesis

Semi-Synthesis and Derivatization of this compound

Given the difficulties in total synthesis, research has pivoted towards semi-synthetic approaches and the creation of simplified analogs. This strategy aims to retain the essential pharmacophoric elements of this compound while creating compounds that are more synthetically accessible. royalsocietypublishing.orgnumberanalytics.comnumberanalytics.com

A key strategy in developing this compound analogs is scaffold simplification. royalsocietypublishing.orgresearchgate.net This approach focuses on replacing the complex and synthetically challenging hydrophobic decalin core with less intricate moieties, such as simple aromatic rings. royalsocietypublishing.org The rationale is that these simpler scaffolds can mimic the hydrophobicity of the original sesquiterpene tail while being much easier to incorporate through established synthetic methods. royalsocietypublishing.orgresearchgate.net This simplification allows for the rapid generation of focused libraries of analogs, facilitating the exploration of the compound's SAR and the identification of derivatives with enhanced activity. royalsocietypublishing.orgnih.govresearchgate.net This method has been successfully applied to generate several series of this compound analogs, leading to the discovery of compounds with potent biological activity. royalsocietypublishing.orgnih.gov

To efficiently generate diverse analogs, focused library synthesis has been employed, with the Suzuki coupling reaction being a prominent methodology. royalsocietypublishing.orgnih.govresearchgate.net This palladium-catalyzed cross-coupling reaction is highly effective for forming carbon-carbon bonds, particularly for linking aryl groups, making it ideal for the scaffold simplification approach. royalsocietypublishing.orgmt.commdpi.com

Researchers have synthesized libraries of this compound analogs by starting with a simplified quinone core, such as 3-bromo-2,5-dimethoxy-1,4-benzoquinone, and then introducing various aryl groups via a microwave-assisted Suzuki coupling. royalsocietypublishing.org This approach has yielded mono-arylbenzoquinones (Library A) and diaryl-benzoquinones (Library B). royalsocietypublishing.orgresearchgate.net For example, the reaction of 3,6-dibromo-2,5-dimethoxy-1,4-benzoquinone with different arylboronic acids under microwave irradiation for 20 minutes produced a range of analogs in good yields (60-75%). royalsocietypublishing.org Further derivatization, such as the introduction of amino substituents to create Library C, has also been achieved, leading to compounds with significantly enhanced potency. royalsocietypublishing.orgnih.gov

Table 1: Synthesis of Mono-arylbenzoquinone Analogs (Library A) via Suzuki Coupling This table displays a selection of synthesized Library A analogs, where the decalin core of this compound is replaced with a single aromatic ring.

| Analog | Substituent (Ar) | Reported Yield | Reference |

|---|---|---|---|

| 12 | Phenyl | 75% | royalsocietypublishing.org |

| 14 | 4-Fluorophenyl | 70% | royalsocietypublishing.org |

| 23 | 3,4-Dimethoxyphenyl | 65% | royalsocietypublishing.org |

| 28 | Biphenyl-3-yl | 60% | royalsocietypublishing.org |

The design of this compound analogs is not arbitrary but is guided by rational principles aimed at improving their biological activity, such as cytotoxic and anti-inflammatory effects. nih.govnih.govresearchgate.net This process involves integrating data from biological screening with computational methods like molecular modeling and docking to understand how the compounds interact with their biological targets, such as clathrin and phospholipase A2. mdpi.comresearchgate.netresearchgate.netfrontiersin.org

Initial simplification to mono-arylbenzoquinones (Library A) yielded compounds with moderate cytotoxicity. royalsocietypublishing.org Molecular modeling studies suggested that introducing additional bulky aromatic moieties could enhance activity. mdpi.comresearchgate.net This led to the synthesis of diaryl-benzoquinones (Library B), which showed broad-spectrum cytotoxicity. royalsocietypublishing.orgnih.gov An even greater leap in potency was achieved with the rational introduction of amino substituents (Library C). royalsocietypublishing.org For instance, the analog 2-(naphthalen-1-yl)-5-(naphthalen-3-yl)-3,6-bis(propylamino) demonstrated excellent nanomolar activity against a range of cancer cell lines. royalsocietypublishing.orgnih.govresearchgate.net These findings validate the structure-based design approach and highlight that modifications to the quinone core, in addition to replacing the sesquiterpene tail, are crucial for optimizing the biological profile. royalsocietypublishing.orgnih.gov

Table 2: Cytotoxicity (GI₅₀) of Selected this compound Analogs This table presents the growth inhibition (GI₅₀) values for the parent compound and representative analogs from different synthesized libraries against various human cancer cell lines, demonstrating the enhanced biological profile of the designed compounds.

| Compound | Library | Cell Line | GI₅₀ (µM) | Reference |

|---|---|---|---|---|

| This compound (1) | Natural Product | HCT-116 (Colon) | 5.3 | royalsocietypublishing.org |

| Analog 23 | A (Mono-aryl) | A2780 (Ovarian) | 3.8 ± 0.75 | royalsocietypublishing.orgnih.gov |

| Analog 23 | A (Mono-aryl) | BE2-C (Neuroblastoma) | 3 ± 0.35 | royalsocietypublishing.orgnih.gov |

| Analog 30 | B (Di-aryl) | A2780 (Ovarian) | 5.9 ± 0.0 | nih.gov |

| Analog 37 | B (Di-aryl) | HT29 (Colon) | 5.4 ± 0.4 | nih.gov |

| Analog 43 | C (Amino-substituted) | HT29 (Colon) | 0.08 ± 0.0 | royalsocietypublishing.orgnih.gov |

| Analog 43 | C (Amino-substituted) | MCF-7 (Breast) | 0.17 ± 0.1 | royalsocietypublishing.orgnih.gov |

| Analog 43 | C (Amino-substituted) | A2780 (Ovarian) | 0.14 ± 0.1 | royalsocietypublishing.orgnih.gov |

| Analog 43 | C (Amino-substituted) | Du145 (Prostate) | 0.16 ± 0.1 | royalsocietypublishing.orgnih.gov |

Focused Library Synthesis Methodologies (e.g., Suzuki Coupling)

Synthesis of Related Marine Sesquiterpene Quinones and Hydroquinones

While a total synthesis for the structurally complex marine metabolite this compound has not yet been reported, significant advancements have been made in the synthesis of related marine sesquiterpene quinones and their hydroquinone (B1673460) counterparts. mdpi.com This class of natural products, known as meroterpenoids, originates from a mixed biosynthesis and is frequently isolated from marine sources, particularly sponges of the genera Dysidea, Spongia, and Dactylospongia. nih.govmdpi.comrsc.org The synthetic challenge often lies in constructing the complex sesquiterpene portion of the molecule, such as this compound's octahydronaphthalene scaffold. mdpi.com Research has therefore focused on both the total synthesis of related natural products and the development of simplified analogs to explore structure-activity relationships. rsc.orgresearchgate.net

Multiple synthetic strategies have been developed to access the core structures of this family of compounds. These methodologies provide pathways to complex natural products and serve as a foundation for creating novel analogs.

Divergent Total Synthesis: A notable achievement in this area is the divergent and enantioselective total synthesis of the revised structures of (+)-dysiherbols A–E, a series of anti-cancer sesquiterpene hydroquinones. rsc.org This approach utilized a common tetracyclic intermediate, dimethyl predysiherbol, which was synthesized via two distinct routes. Key reactions included a transition metal-catalyzed cyclization, specifically an intramolecular Heck reaction or a gold-catalyzed double cyclization, to efficiently construct the 6/6/5/6-fused tetracyclic core. rsc.org From this common intermediate, the individual dysiherbols were synthesized through divergent pathways involving reactions like direct cyclization, allylic oxidation, and stereoselective epoxidation followed by rearrangement. rsc.org

Synthesis from Sesquiterpene Precursors: An alternative approach leverages naturally derived sesquiterpene starting materials. For instance, the marine sesquiterpene quinones (+)-hyatellaquinone and spongiaquinone were successfully synthesized starting from the sesquiterpene aldehydes (+)-albicanal and (−)-albicanal, respectively. nih.gov This strategy efficiently incorporates the chiral complexity of the terpene unit from a readily available source.

Coupling and Cycloaddition Reactions: General and efficient methods have been established for linking terpene and quinone fragments. The coupling of sesquiterpene aldehydes with lithiated hydroquinone ethers is one such effective strategy for accessing drimane-type sesquiterpene quinones. nih.gov Additionally, Diels-Alder cycloaddition reactions between terpene dienes and simple quinones, such as p-benzoquinone, have been used to construct diterpenylquinones. nih.gov

Chemical Interconversion: The close biosynthetic and chemical relationship between sesquiterpene hydroquinones and their corresponding quinones is often exploited in synthesis. The hydroquinone is the reduced form and can be readily oxidized to the quinone. This was demonstrated by the quantitative oxidation of deoxyspongiaquinol to deoxyspongiaquinone using silver oxide (Ag₂O). publish.csiro.au This conversion can also occur partially through air oxidation during the extraction and isolation process, suggesting that some quinones found in nature may be artifacts derived from their hydroquinone precursors. publish.csiro.au

The natural world presents a wide array of sesquiterpene quinone and hydroquinone structures, which inspires the synthetic exploration of new chemical entities. mdpi.com Natural variations include acyclic sesquiterpene chains, bicyclic normal drimane (B1240787) skeletons, and rearranged 4,9-friedodrimane frameworks. mdpi.com Synthetic efforts have focused on scaffold simplification and the creation of focused compound libraries to probe the biological importance of different structural regions. researchgate.net

A significant effort in this area involved the design and synthesis of simplified this compound analogs. researchgate.netroyalsocietypublishing.org Recognizing the synthetic difficulty of the sesquiterpene decalin moiety, a "scaffold simplification" approach was adopted where this complex hydrophobic tail was replaced with less complex, synthetically accessible aryl groups. royalsocietypublishing.org

A microwave-assisted Suzuki coupling reaction was the primary method used to generate a 32-compound library of novel this compound analogs, divided into three focused series. researchgate.netroyalsocietypublishing.org

Library A and B - Aryl and Biaryl Analogs: The first two libraries replaced the decalin core with various hydrophobic moieties, including simple aromatic and more complex biaryl rings. royalsocietypublishing.org In Library A, the hydroxyl group of the natural product was also modified to a methoxy (B1213986) group. royalsocietypublishing.org Library B introduced a second aryl moiety, creating a series of symmetrical and unsymmetrical diaryl-benzoquinones. royalsocietypublishing.orgroyalsocietypublishing.org The cytotoxic activity of these analogs was evaluated against a panel of human cancer cell lines, with several compounds showing broad-spectrum activity. royalsocietypublishing.org

Table 1: Cytotoxicity of Selected Library A and B this compound Analogs

| Compound Name | Structure | Cell Line | GI₅₀ (µM) | Citation |

|---|---|---|---|---|

| 2,5-dimethoxy-3,6-diphenyl |  |

A2780 (ovarian) | 5.9 ± 0.0 | researchgate.net |

| 2,5-dimethoxy-3-(naphthalene-1-yl)-6-(naphthalene-3-yl) |  |

MCF-7 (breast) | 5.6 ± 0.7 | researchgate.netroyalsocietypublishing.org |

| 2,5-dimethoxy-3-(biaryl-2-yl)-6-(naphthalene-3-yl) |  |

MCF-7 (breast) | 5.1 ± 0.5 | researchgate.netroyalsocietypublishing.org |

| 2,5-dimethoxy-3-(biaryl-3-yl)-6-(naphthalene-3-yl) |  |

HT29 (colon) | 5.4 ± 0.4 | researchgate.net |

Note: GI₅₀ is the concentration required to inhibit cell growth by 50%. Structures are representative illustrations.

Library C - Amino-Substituted Analogs: To potentially enhance cytotoxicity and improve the physicochemical properties of the hydrophobic analogs, a third library was created by introducing amino moieties onto the quinone core. royalsocietypublishing.org This modification led to a significant increase in potency, with one analog in particular displaying excellent, broad-spectrum cytotoxicity at sub-micromolar concentrations. researchgate.netroyalsocietypublishing.org

Table 2: Cytotoxicity of a Key Library C this compound Analog

| Compound Name | Structure | Cell Line | GI₅₀ (µM) | Citation |

|---|---|---|---|---|

| 2-(naphthalen-1-yl)-5-(naphthalen-3-yl)-3,6-bis(propylamino) |  |

HT29 (colon) | 0.08 ± 0.0 | researchgate.netroyalsocietypublishing.org |

| MCF-7 (breast) | 0.17 ± 0.1 | researchgate.netroyalsocietypublishing.org | ||

| A2780 (ovarian) | 0.14 ± 0.1 | researchgate.netroyalsocietypublishing.org | ||

| A431 (skin) | 0.11 ± 0.0 | researchgate.netroyalsocietypublishing.org | ||

| Du145 (prostate) | 0.16 ± 0.1 | researchgate.netroyalsocietypublishing.org | ||

| BE2-C (neuroblastoma) | 0.08 ± 0.0 | researchgate.netroyalsocietypublishing.org | ||

| MIA (pancreatic) | 0.1 ± 0.0 | researchgate.netroyalsocietypublishing.org |

Note: GI₅₀ is the concentration required to inhibit cell growth by 50%. Structure is a representative illustration.

These findings demonstrate that the complex sesquiterpene tail of this compound is not essential for cytotoxic activity and can be replaced by substituted aryl groups. researchgate.net The high potency of the amino-substituted analogs, in particular, identifies them as promising leads for the development of new therapeutic agents. royalsocietypublishing.org

Biological Activities and Mechanistic Insights

Anti-proliferative and Cytotoxic Activities

Bolinaquinone demonstrates notable cytotoxic and anti-proliferative properties against various cancer cell lines. This activity is a characteristic shared with other marine sesquiterpene quinones. royalsocietypublishing.org

The cytotoxic potential of this compound has been evaluated in several in vitro studies. It was initially shown to inhibit the growth of HCT-116 human colon carcinoma cells with a reported 50% growth inhibition (GI₅₀) value of 5.3 µM and an IC₅₀ value of 1.9 μg/mL. nih.govroyalsocietypublishing.org The activity of this compound has prompted further investigation into structurally related analogues to explore their cytotoxic profiles across a broader spectrum of cancer cell lines.

For instance, synthetic analogues of this compound have been developed and tested against a diverse panel of cancer cells. These studies have revealed that modifications to the this compound scaffold can lead to compounds with potent, broad-spectrum cytotoxicity. royalsocietypublishing.orgnih.gov For example, certain mono-arylbenzoquinone analogues (Library A) were found to be preferentially toxic to the BE2-C neuroblastoma cell line. royalsocietypublishing.orgnih.gov Analogues with a second aryl moiety (Library B) showed broad-spectrum activity, while the introduction of amino-substitutions (Library C) generated some of the most potent analogues with excellent activity against multiple cell lines. royalsocietypublishing.orgresearchgate.net

Table 1: In Vitro Cytotoxicity of this compound and Selected Analogues

| Compound/Analogue | Cell Line | Activity Metric | Value | Reference(s) |

| This compound | HCT-116 (Colon Carcinoma) | GI₅₀ | 5.3 µM | royalsocietypublishing.org |

| This compound | HCT-116 (Colon Carcinoma) | IC₅₀ | 1.9 µg/mL | nih.gov |

| Analogue 23 (3,4-dimethoxy mono-aryl) | A2780 (Ovarian Carcinoma) | GI₅₀ | 3.8 ± 0.75 µM | nih.gov |

| Analogue 23 (3,4-dimethoxy mono-aryl) | BE2-C (Neuroblastoma) | GI₅₀ | 3 ± 0.35 µM | nih.gov |

| Analogue 33 (bis-naphthyl) | MCF-7 (Breast Carcinoma) | GI₅₀ | 5.6 ± 0.7 µM | royalsocietypublishing.org |

| Analogue 33 (bis-naphthyl) | A2780 (Ovarian Carcinoma) | GI₅₀ | 6.9 ± 1.2 µM | royalsocietypublishing.org |

| Analogue 43 (amino-substituted) | HT29 (Colon Carcinoma) | GI₅₀ | 0.08 ± 0.0 µM | royalsocietypublishing.orgresearchgate.net |

| Analogue 43 (amino-substituted) | MCF-7 (Breast Carcinoma) | GI₅₀ | 0.17 ± 0.1 µM | royalsocietypublishing.orgresearchgate.net |

| Analogue 43 (amino-substituted) | A2780 (Ovarian Carcinoma) | GI₅₀ | 0.14 ± 0.1 µM | royalsocietypublishing.orgresearchgate.net |

| Analogue 43 (amino-substituted) | A431 (Skin Carcinoma) | GI₅₀ | 0.11 ± 0.0 µM | royalsocietypublishing.orgresearchgate.net |

| Analogue 43 (amino-substituted) | Du145 (Prostate Carcinoma) | GI₅₀ | 0.16 ± 0.1 µM | royalsocietypublishing.orgresearchgate.net |

| Analogue 43 (amino-substituted) | BE2-C (Neuroblastoma) | GI₅₀ | 0.08 ± 0.0 µM | royalsocietypublishing.orgresearchgate.net |

| Analogue 43 (amino-substituted) | MIA (Pancreatic Carcinoma) | GI₅₀ | 0.1 ± 0.0 µM | royalsocietypublishing.orgresearchgate.net |

| This table is interactive and represents a selection of reported data. |

The cytotoxic effects of this compound are attributed to several interconnected cellular mechanisms, stemming from its distinct chemical structure, particularly the quinone moiety.

Early cytotoxicity studies suggested that this compound exerts its effects by interfering with or directly damaging DNA. nih.govrsc.org Quinone-containing compounds can interact with DNA through mechanisms like intercalation, where the planar quinone ring stacks between the base pairs of the DNA double helix. This interaction can disrupt DNA structure and inhibit crucial cellular processes like transcription and replication, ultimately leading to cell death. Furthermore, some quinolones are known to target and inhibit DNA topoisomerases, enzymes critical for resolving DNA topological problems during replication and transcription. nih.gov The damage inflicted upon DNA activates complex cellular DNA damage response (DDR) pathways, which attempt to repair the lesions. frontiersin.orghorizondiscovery.com If the damage is too extensive to be repaired, these pathways can trigger programmed cell death. frontiersin.org

A key mechanism for the bioactivity of many quinones, including likely this compound, is their ability to undergo redox cycling. semanticscholar.orgnih.gov The quinone moiety can be reduced by cellular reductases, such as cytochrome P450 reductase, in a one-electron reduction to form an unstable semiquinone radical. nih.govresearchgate.net This radical can then rapidly transfer an electron to molecular oxygen (O₂) to regenerate the parent quinone and produce a superoxide (B77818) anion radical (•O₂⁻). researchgate.netresearchgate.netresearchgate.net This process can repeat, establishing a catalytic cycle that continuously generates ROS. nih.gov

The accumulation of ROS, such as superoxide and subsequently hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH), leads to a state of oxidative stress. mdpi.com This imbalance overwhelms the cell's antioxidant defenses, causing widespread damage to vital macromolecules, including lipids, proteins, and DNA, which contributes significantly to the compound's cytotoxicity. mdpi.com

The cellular damage induced by this compound, particularly DNA damage and oxidative stress, triggers signaling cascades that can lead to cell cycle arrest. mdpi-res.com Cells may halt progression through the cell cycle at specific checkpoints, such as G1/S or G2/M, to allow time for DNA repair. nih.govmdpi.com If the cellular damage is irreparable, the cell is directed towards apoptosis, a form of programmed cell death. mdpi.com The apoptotic process can be initiated through the mitochondrial pathway, which is regulated by the Bcl-2 family of proteins. frontiersin.org Oxidative stress and DNA damage can alter the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial membrane permeabilization, release of cytochrome c, and activation of caspases, which execute the apoptotic program. frontiersin.org

Cellular Mechanisms of Growth Inhibition and Cytotoxicity

Redox Cycling and Reactive Oxygen Species (ROS) Generation

Clathrin-Mediated Endocytosis Inhibition

Beyond its cytotoxic mechanisms, this compound has been identified as a specific inhibitor of clathrin-mediated endocytosis (CME). rsc.orgfrontiersin.org CME is a vital cellular process responsible for the internalization of a wide range of molecules from the cell surface. frontiersin.org

Using a chemical proteomics approach with this compound as a molecular bait in a macrophage cell lysate, clathrin was unexpectedly identified as a major and specific binding partner. rsc.orgrsc.org Clathrin is the coat protein that polymerizes to form the characteristic pits on the plasma membrane that invaginate to form vesicles during endocytosis. mdpi.com Further biological assays confirmed that this compound inhibits the clathrin-dependent internalization of albumin. rsc.orgrsc.org Molecular modeling studies suggest that this compound can interact with various pockets within the clathrin terminal domain (CTD), with electrostatic interactions involving the benzoquinone moiety playing a crucial role in binding. mdpi.com This discovery highlights this compound as a valuable biotechnological tool for studying endocytosis and opens avenues for investigating its potential in modulating cellular internalization processes. rsc.orgrsc.org

Identification as a Specific Clathrin Inhibitor

This compound has been identified as a specific inhibitor of clathrin-mediated endocytosis (CME). researchgate.netmdpi.comnih.gov This process is fundamental for the internalization of essential cargo into cells, and its disruption has been linked to various diseases. researchgate.netmdpi.com The marine metabolite was singled out as a clathrin inhibitor through chemical proteomics, a powerful technique for identifying the cellular targets of bioactive compounds. researchgate.netmdpi.comresearchgate.net The specificity of this compound for clathrin makes it an attractive molecular probe for studying CME and a promising starting point for the development of more potent and selective inhibitors. mdpi.commdpi.com

Molecular Target Identification via Chemical Proteomics

The primary molecular target of this compound within the cell was unequivocally identified as clathrin using chemical proteomics. nih.govresearchgate.netrsc.org This methodology involves immobilizing the small molecule—in this case, this compound—onto a matrix support, which then acts as "bait". researchgate.netrsc.org When this bait is incubated with a complex mixture of proteins from a cell lysate, such as from THP-1 macrophage cells, it selectively captures its specific binding partners. nih.govrsc.org

The captured proteins are then identified using mass spectrometry. researchgate.net In the case of this compound, clathrin was identified as the unique and highly specific target. nih.govresearchgate.net This affinity-based approach provided direct evidence of the physical interaction between this compound and clathrin, laying the groundwork for further mechanistic studies. researchgate.netrsc.org

Computational Modeling of this compound-Clathrin Interactions

To elucidate the molecular basis of its inhibitory activity, computational modeling techniques have been extensively employed. researchgate.netmdpi.com These studies have focused on predicting the binding mode of this compound with the clathrin terminal domain (CTD), a key region for protein-protein interactions in the formation of clathrin-coated pits. researchgate.net The computational workflow typically involves a combination of molecular docking, molecular dynamics simulations, and binding free energy calculations. researchgate.netmdpi.com

In silico global docking scans were performed to screen the entire surface of the clathrin terminal domain for potential this compound binding sites. researchgate.netmdpi.com This computational screening revealed that this compound tends to cluster at several potential binding pockets, including sites that are distinct from those used by other known clathrin inhibitors like Pitstop®-1 and Pitstop®-2. researchgate.netmdpi.com

Further flexible docking studies identified four potential binding sites. mdpi.com A subsequent molecular dynamics investigation suggested a novel fifth binding site located between blades 5 and 6 of the CTD's β-propeller structure. frontiersin.org This systematic docking approach has been crucial in generating hypotheses about the specific residues involved in the interaction. researchgate.netmdpi.com

Molecular dynamics (MD) simulations were utilized to assess the stability of the predicted binding poses of this compound within the clathrin terminal domain. researchgate.netmdpi.com By simulating the movement of the this compound-CTD complex over time (e.g., for 20 nanoseconds), researchers could validate the stability of the docked conformations. researchgate.net These simulations provide a more dynamic and realistic view of the interaction compared to static docking models, helping to refine the understanding of how this compound settles into its binding pocket. researchgate.netfrontiersin.org

To quantify the strength of the interaction between this compound and the predicted binding sites, the Linear Interaction Energy (LIE) method was used to calculate the binding free energy. researchgate.netmdpi.com These calculations decompose the total binding energy into its van der Waals (nonpolar) and electrostatic (polar) components. mdpi.com

The results consistently showed that electrostatic interactions are the primary driver for the binding of this compound to the clathrin terminal domain, being four to six times stronger than the van der Waals interactions. mdpi.com The binding pocket located at propeller blade 5 of the CTD was identified as having the most potential, showing the highest binding affinity for this compound. mdpi.com

Table 1: this compound Binding Free Energy at Potential Clathrin Terminal Domain Sites

| Binding Site | van der Waals Energy (kcal·mol⁻¹) | Electrostatic Energy (kcal·mol⁻¹) | Total Binding Free Energy (kcal·mol⁻¹) |

| Site 1 (Blade 5) | -3.9 | -17.9 | -21.8 |

| Site 2 (Clathrin-box) | -3.5 | -15.2 | -18.7 |

| Site 3 | -3.2 | -14.5 | -17.7 |

| Site 4 | -3.1 | -13.8 | -16.9 |

This table presents calculated binding free energy (ΔG) and its components for this compound at four potential binding sites in the clathrin terminal domain (CTD), as determined by Linear Interaction Energy (LIE) methodology. Data sourced from Abdel-Hamid & McCluskey (2014). mdpi.com

Molecular Dynamics Simulations for Binding Conformation

Modulation of Cellular Internalization and Trafficking Pathways

The identification of clathrin as the molecular target of this compound was validated through biological assays that confirmed its effect on cellular processes. nih.govresearchgate.net Specifically, this compound was shown to inhibit the clathrin-mediated endocytosis of albumin in a dose-dependent manner. nih.govmdpi.com This verification of its biochemical role demonstrates that the compound can effectively modulate cellular internalization and trafficking pathways dependent on clathrin. nih.govunisa.it As a result, this compound serves as a valuable biotechnological tool for investigating the intricate mechanisms of cellular internalization. nih.govunisa.it

Implications for Cellular Biology Research and Biotechnological Tool Development

The unique mode of action of this compound positions it as a valuable tool in cellular biology research. Its ability to inhibit clathrin-mediated endocytosis allows for the detailed study of this fundamental cellular process. smolecule.comnih.gov Endocytosis is critical for the internalization of a wide array of molecules, including nutrients, signaling receptors, and even pathogens like viruses. By disrupting the formation of clathrin-coated vesicles, this compound provides a means to investigate the downstream consequences of inhibiting this pathway, offering insights into cellular trafficking and signaling. smolecule.com

A chemical proteomics approach was instrumental in identifying clathrin as a primary cellular partner of this compound. nih.gov In this method, this compound was immobilized on a matrix and used as "bait" to capture its binding partners from a THP-1 macrophage cell lysate. The specific and significant interaction with clathrin was then verified by observing this compound's ability to inhibit the clathrin-mediated endocytosis of albumin. nih.gov This discovery not only elucidated a key aspect of this compound's bioactivity but also highlighted its potential as a biotechnological tool for studying endocytosis and the cellular processes that depend on it. smolecule.comnih.gov

Anti-inflammatory Activities

This compound exhibits potent anti-inflammatory effects through multiple mechanisms, primarily targeting key enzymes involved in the inflammatory cascade. nih.gov

Secretory phospholipase A2 (sPLA2) enzymes are crucial mediators of inflammation, responsible for the release of arachidonic acid, a precursor to pro-inflammatory eicosanoids. nih.govresearchgate.net this compound has been identified as a novel and potent inhibitor of sPLA2. nih.gov

Research has demonstrated that this compound is a particularly effective inhibitor of human synovial sPLA2 (group IIA), an enzyme implicated in inflammatory conditions such as rheumatoid arthritis. nih.govnih.gov Its potency has been reported to be higher than that of manoalide, another marine-derived sPLA2 inhibitor. nih.govsemanticscholar.org The inhibitory concentration (IC50) of this compound against human sPLA2 has been measured at 0.1 μM. researchgate.net

| Enzyme | This compound IC50 (μM) | Reference |

|---|---|---|

| Human sPLA2 | 0.1 | researchgate.net |

| Bee venom PLA2 | 0.2 | researchgate.net |

| Porcine pancreas PLA2 | 0.4 | researchgate.net |

The inactivation of human group IIA sPLA2 by this compound occurs through a non-covalent, competitive inhibition mechanism. nih.gov Spectroscopic techniques, mass spectrometry, and molecular docking studies have revealed that the hydroxy-quinone moiety of this compound plays a critical role. nih.gov This functional group chelates the catalytic calcium ion (Ca2+) located within the active site of the enzyme. nih.gov By binding to this essential cofactor, this compound effectively blocks the enzyme's catalytic activity. nih.gov While some studies on bee venom PLA2 suggest a potential for covalent modification, the primary mechanism against human sPLA2 appears to be non-covalent chelation. nih.gov

This compound has been shown to effectively reduce the production of prostaglandin (B15479496) E2 (PGE2) in zymosan-stimulated mouse peritoneal macrophages. nih.gov PGE2 is a key inflammatory prostaglandin synthesized via the cyclooxygenase (COX) pathway. tandfonline.comnih.gov The inhibition of PGE2 production by this compound is a crucial aspect of its anti-inflammatory action, as PGE2 is involved in various inflammatory processes, including vasodilation, fever, and pain. nih.govtandfonline.com Studies on RAW 264.7 macrophage-like cells have further confirmed the inhibitory effect of this compound and its analogues on PGE2 production. researchgate.net

| Compound | Effect on PGE2 Production | Cell Type | Reference |

|---|---|---|---|

| This compound | Inhibition | Zymosan-stimulated mouse peritoneal macrophages | nih.gov |

| This compound Analogues | Inhibition (some with higher potency than this compound) | RAW 264.7 macrophages | researchgate.net |

Specificity and Potency Against Human Group IIA sPLA2

Impact on Prostaglandin E2 (PGE2) Production in Macrophages

Other Investigated Biological Modulations

Beyond its well-documented anti-inflammatory effects, this compound and its related compounds have been investigated for a range of other biological activities, highlighting their potential as versatile pharmacological agents.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is recognized as a negative regulator of the insulin (B600854) and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. juniperpublishers.comnih.gov Natural compounds, including sesquiterpene quinones from marine sponges, have been explored as potential PTP1B inhibitors. juniperpublishers.comsmolecule.com

Compounds isolated from the marine sponge Dysidea sp., structurally related to this compound, have shown inhibitory activity against PTP1B. scialert.net For instance, dysidavarone A and dysidavarone D exhibited IC₅₀ values of 9.98 µM and 21.6 µM, respectively, against PTP1B. scialert.net While direct IC₅₀ values for this compound's PTP1B inhibition are not always specified in the same context, the activity of its close structural relatives suggests its potential in this area. The inhibition of PTP1B by these compounds represents a promising avenue for the development of novel therapeutics for metabolic disorders. juniperpublishers.comnih.gov

Table 1: PTP1B Inhibitory Activity of Compounds from Dysidea sp.

| Compound | Source | PTP1B IC₅₀ (µM) |

|---|---|---|

| Dysidavarone A | Dysidea avara | 9.98 scialert.net |

Anti-mitotic Effects and Spindle Assembly Checkpoint Perturbation

Anti-mitotic drugs function by disrupting the process of mitosis, often by interfering with the dynamics of microtubules, which are essential for forming the mitotic spindle that segregates chromosomes. wikipedia.orgfrontiersin.org This disruption activates the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that halts the cell cycle in metaphase to prevent incorrect chromosome segregation, which can lead to apoptosis in cancer cells. hubrecht.eupatsnap.comnih.gov

While the cytotoxic properties of this compound are noted, its specific mechanism as an anti-mitotic agent involves the disruption of microtubule polymerization. smolecule.comwikipedia.org Drugs that interfere with tubulin, the protein subunit of microtubules, can be classified as either stabilizing or destabilizing agents. nih.gov this compound's cytotoxic effects, which position it as a candidate for cancer drug development, are linked to its ability to induce G2/M arrest and disrupt mitotic spindle formation. smolecule.commdpi.com This action is characteristic of tubulin-targeted drugs that perturb the spindle assembly checkpoint, leading to prolonged mitotic arrest and subsequent apoptosis. hubrecht.eumdpi.com The ability of this compound to interfere with cellular processes crucial for cell division underscores its potential as an anticancer agent.

Antiparasitic and Antimycobacterial Potentials of this compound and Analogs

The search for new therapeutic agents against parasitic and mycobacterial infections has led to the exploration of marine natural products. Sesquiterpene quinones, including this compound and its analogs from sponges of the order Dictyoceratida, have shown promise in this area. nih.gov

While direct, extensive studies on this compound's activity against specific parasites are emerging, related compounds have shown notable effects. For instance, avarone (B1665836) and avarol (B1665835), structurally similar compounds, have demonstrated activity against Leishmania infantum and Leishmania tropica. vliz.be In silico studies have predicted that this compound has the potential to be an active compound against Leishmania. scialert.net Additionally, weak anti-trypanosomal activity has been reported for this compound against Trypanosoma brucei. mdpi.com

Regarding antimycobacterial potential, compounds from marine sponges are also under investigation. nih.gov The potent biological activities of sesquiterpene quinones suggest that this compound and its analogs could be valuable leads for developing new antiparasitic and antimycobacterial drugs. nih.gov

Table 2: Investigated Antiparasitic Activity of this compound and Related Compounds

| Compound | Organism | Activity |

|---|---|---|

| This compound | Trypanosoma brucei | Weak activity (IC₅₀ 17.4 µg/mL) mdpi.com |

| Avarol | Leishmania infantum (promastigote) | IC₅₀ 1.9 µM vliz.be |

| Avarol | Leishmania tropica (promastigote) | IC₅₀ 2.5 µM vliz.be |

| Avarone | Leishmania infantum (promastigote) | IC₅₀ 11.2 µM vliz.be |

Anti-HIV, Antifungal, and Antioxidative Properties of Related Compounds

Compounds structurally related to this compound, isolated from marine sponges of the genus Dysidea, have exhibited a wide spectrum of biological activities, including anti-HIV, antifungal, and antioxidant properties. smolecule.comresearchgate.net

Several derivatives of avarol and avarone, which share the sesquiterpene quinone core with this compound, have been reported to possess anti-HIV-1 reverse transcriptase activities. researchgate.net These compounds were isolated from the Red Sea sponge Dysidea cinerea. researchgate.net

Antifungal activity is another characteristic of compounds from this class. smolecule.comresearchgate.net For example, new avarone and avarol derivatives have shown activity against Candida albicans. researchgate.net

Furthermore, the antioxidant properties of quinone-containing compounds from marine sources are well-documented. vliz.bemdpi.com Sesquiterpene quinones can act as free radical scavengers. vliz.be Specifically, puupehenol, a meroterpenoid from a Hawaiian sponge, demonstrated potent antioxidant and antimicrobial properties. scialert.net The diverse bioactivities of these related marine compounds highlight the therapeutic potential of this chemical class. smolecule.com

Table 3: Mentioned Compounds

| Compound Name |

|---|

| 12-O-tetradecanoylphorbol-13-acetate |

| 5-lipoxygenase |

| Avarol |

| Avarone |

| This compound |

| Calcimycin |

| Dysidavarone A |

| Dysidavarone D |

| Indomethacin |

| Leukotriene B₄ |

| Manoalide |

| Nitric Oxide |

| Prostaglandin E₂ |

| Puupehenol |

| Tumor necrosis factor-alpha |

Advanced Research Methodologies Applied to Bolinaquinone

Chromatographic Separation Techniques

The isolation and purification of Bolinaquinone from its natural source, typically a marine sponge of the Dysidea genus, relies on established chromatographic techniques. khanacademy.orgjournalagent.com Chromatography is a fundamental biophysical method used to separate, purify, and identify components within a mixture. journalagent.com The process is based on the differential partitioning of compounds between a stationary phase and a mobile phase. journalagent.com

For natural products like this compound, a multi-step chromatographic process is standard. Initial separation is often achieved using column chromatography, where a crude extract is passed through a solid adsorbent like silica (B1680970) gel or alumina. creative-proteomics.com This technique separates compounds based on their polarity. creative-proteomics.com Further purification is accomplished using High-Performance Liquid Chromatography (HPLC), a technique that offers higher resolution and efficiency. nih.gov Given the structure of this compound, reversed-phase HPLC (RP-HPLC) is a suitable method, where a non-polar stationary phase is used with a polar mobile phase. creative-proteomics.com Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are also vital, coupling the separation power of chromatography with the analytical capabilities of mass spectrometry to confirm the molecular weight and structure of the isolated compound. nih.gov

Table 1: Chromatographic Techniques in Natural Product Isolation

| Technique | Principle | Application for this compound |

|---|---|---|

| Column Chromatography | Separation based on differential adsorption to a solid stationary phase (e.g., silica gel). journalagent.comcreative-proteomics.com | Initial fractionation of the crude marine sponge extract to yield a semi-purified mixture containing this compound. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation using a packed column and high-pressure solvent delivery. nih.gov | Final purification of this compound from minor impurities to achieve high purity for biological testing. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Couples HPLC separation with mass spectrometry detection. nih.gov | Structural confirmation by determining the precise molecular weight of the purified this compound. |

High-Throughput Screening for Biological Activity

High-Throughput Screening (HTS) is a critical process in drug discovery that allows for the rapid, automated testing of large libraries of chemical compounds against a specific biological target or cellular process. bmglabtech.comevotec.com The primary objective of HTS is to identify "hits" or "leads"—compounds that exhibit a desired biological effect—which can then be selected for further investigation. bmglabtech.com This methodology leverages robotics, liquid handling devices, and sensitive detectors to screen thousands to millions of compounds efficiently. bmglabtech.comevotec.com

While specific HTS campaign data for this compound's initial discovery is not detailed in the provided sources, this methodology is the standard approach for identifying bioactive natural products. A purified sample of this compound would be included in a compound library and tested in various biological assays. evotec.com Phenotypic screening, a type of HTS that measures the effect of a compound on cell behavior (e.g., cell survival, morphology), is a common starting point. researchgate.net It was through such screening that this compound was likely identified as a compound with interesting biological activity, leading to more focused studies to determine its specific molecular target.

Chemical Proteomics for Target Deconvolution

Once a compound shows activity in phenotypic screens, the next critical step is to identify its molecular target(s), a process known as target deconvolution. researchgate.netevotec.com Mass spectrometry-based chemical proteomics has emerged as a powerful tool for this purpose. researchgate.net This approach was successfully used to identify the direct cellular target of this compound. researchgate.netacs.orgdntb.gov.ua

Researchers used an affinity-based protein profiling strategy. researchgate.netevotec.com The experimental procedure involved immobilizing this compound onto a matrix support, creating a "bait" to capture its binding partners. researchgate.net This this compound-modified matrix was then incubated with a cell lysate from THP-1 macrophages. Proteins that specifically bound to the immobilized this compound were isolated, separated via SDS-PAGE, and then identified using mass spectrometry. researchgate.net This unbiased, proteome-wide screen identified clathrin as the unique and highly specific target of this compound. researchgate.net

Table 2: Chemical Proteomics Workflow for this compound Target ID

| Step | Description | Outcome |

|---|---|---|

| 1. Probe Preparation | This compound (BLQ) was chemically immobilized onto a matrix support through a linker. researchgate.net | Creation of a BLQ-based affinity matrix to serve as bait. researchgate.net |

| 2. Affinity Purification | The BLQ-matrix was incubated with a THP-1 macrophage cell lysate to allow proteins to bind. researchgate.net | Isolation of proteins that interact with this compound. researchgate.net |

| 3. Target Characterization | Bound proteins were eluted, separated by gel electrophoresis (SDS-PAGE), and identified by mass spectrometry. researchgate.net | Identification of clathrin as the specific binding partner. researchgate.net |

| 4. Biological Validation | The effect of this compound on the function of the identified target was confirmed using biological assays. researchgate.net | Confirmation that this compound inhibits clathrin-mediated endocytosis. researchgate.netacs.org |

Advanced Cell-Based Assays for Functional Characterization

Following the identification of clathrin by chemical proteomics, advanced cell-based assays were essential to validate this finding and characterize the functional consequences of the this compound-clathrin interaction. researchgate.net Cell-based assays provide a biologically relevant context to study a compound's effect on cellular processes. nuvisan.com

To confirm that this compound acts as an inhibitor of clathrin-mediated endocytosis (CME), researchers performed functional assays using cytofluorimetry and microscopy. researchgate.net These assays monitor the internalization of cargo that specifically relies on the CME pathway. By treating cells with this compound and measuring the uptake of a fluorescently labeled CME-dependent cargo, scientists could quantitatively demonstrate that this compound blocks this process. These functional characterization assays are crucial for confirming that the identified protein target is not just a binding partner but is functionally modulated by the compound, thereby validating it as a true biological target. nih.govaxionbiosystems.com

Computational Chemistry and Molecular Modeling for Mechanism Elucidation

To understand the interaction between this compound and its target at an atomic level, researchers employ computational chemistry and molecular modeling. openaccessjournals.comresearchgate.net These in silico techniques predict the binding mode and affinity between a ligand (this compound) and its receptor (clathrin). numberanalytics.comopenaccessjournals.com

A molecular modeling study was conducted to rationalize the observed activity of this compound and predict its binding site on the clathrin terminal domain (CTD). researchgate.net Using the software AutoDock 4.2, a global docking scan was performed, which screened all potential binding pockets on the CTD for this compound. researchgate.net The results suggested that this compound could interact with several pockets, including the known clathrin-box binding site. researchgate.net The modeling also highlighted that electrostatic contacts were more critical for the binding than van der Waals interactions. researchgate.net This type of study provides a structural hypothesis for the compound's mechanism of action and serves as a foundation for the rational design of more potent analogues. researchgate.net

Table 3: Predicted Binding Energies for this compound at CTD Sites

| Binding Site | LIE Binding Free Energy (kcal·mol⁻¹) |

|---|---|

| Site 1 | -6.8 |

| Site 2 | -6.5 |

| Site 3 | -7.2 |

| Site 4 | -6.9 |

(Data adapted from a molecular modeling study of this compound with the clathrin terminal domain (CTD). LIE refers to the Linear Interaction Energy method used to calculate binding free energies.) researchgate.net

Future Perspectives in Bolinaquinone Research

Development of Novel Chemical Biology Probes Based on the Bolinaquinone Scaffold

The intricate structure of this compound presents a unique scaffold for the design of novel chemical biology probes. Such probes are invaluable tools for dissecting complex biological processes. Future efforts in this area are anticipated to focus on creating probes that can elucidate the specific molecular interactions and mechanisms of action of this compound. mdpi.com

One promising direction is the development of activity-based probes (ABPs). These probes could be designed to covalently bind to the specific cellular targets of this compound, allowing for their identification and characterization using techniques like mass spectrometry-based chemical proteomics. researchgate.net This approach has already been successfully used to identify clathrin as a target of this compound. researchgate.netrsc.org Further development of more refined probes could help to map the complete interactome of this compound and its analogs.

Another avenue involves the synthesis of fluorescently tagged or biotinylated this compound derivatives. These probes would enable researchers to visualize the subcellular localization of the compound and track its movement within cells in real-time. This information is crucial for understanding how this compound reaches its targets and exerts its biological effects. The insights gained from these chemical biology probes will be instrumental in designing more potent and selective therapeutic agents based on the this compound scaffold. mdpi.com

Exploration of Synthetic Accessibility for Structurally Complex Analogs

A significant hurdle in the clinical development of this compound is its structural complexity, which makes its total synthesis challenging and often low-yielding. royalsocietypublishing.orgnih.govnih.gov To date, a total synthesis of this compound has not been reported, primarily due to the difficulty in constructing the specific octahydronaphthalene scaffold. mdpi.com Future research will need to prioritize the development of more efficient and scalable synthetic routes.

A key strategy to overcome this challenge is "scaffold simplification," where the complex core structure is reduced to more synthetically tractable components while retaining biological activity. royalsocietypublishing.orgresearchgate.netscite.ai Researchers have begun to explore this by creating focused libraries of this compound analogs. royalsocietypublishing.orgresearchgate.net For instance, microwave-assisted Suzuki coupling has been employed to generate various mono-arylbenzoquinone and diaryldimethoxy-1,4-benzoquinone derivatives. royalsocietypublishing.orgresearchgate.netfigshare.com

These simplified analogs not only offer improved synthetic accessibility but also provide valuable structure-activity relationship (SAR) data. By systematically modifying different regions of the this compound scaffold—the hydrophobic core, the linker, and the quinone moiety—researchers can identify the key structural features required for cytotoxicity and other biological activities. royalsocietypublishing.orgresearchgate.net This knowledge will guide the design of future analogs with enhanced potency and selectivity. researchgate.net

Table 1: Synthetic Approaches to this compound Analogs

| Library Type | Synthetic Strategy | Key Findings |

| Mono-arylbenzoquinones (Library A) | Scaffold simplification and microwave-assisted Suzuki coupling. royalsocietypublishing.orgresearchgate.net | Showed preferential toxicity towards neuroblastoma cells. royalsocietypublishing.orgresearchgate.net |

| Di-aryl dimethoxy-1,4-benzoquinones (Library B) | Further scaffold arylation. royalsocietypublishing.org | Exhibited broad-spectrum cytotoxicity. nih.gov |

| Amino-substituted quinones (Library C) | Introduction of amino substituents. royalsocietypublishing.orgresearchgate.net | Resulted in the most potent broad-spectrum analogs. royalsocietypublishing.orgnih.gov |

Deeper Mechanistic Characterization of Cellular and Molecular Interactions

While this compound is known to exhibit a range of biological effects, including cytotoxicity and anti-inflammatory activity, a comprehensive understanding of its precise mechanisms of action at the cellular and molecular levels is still evolving. mdpi.comtandfonline.com Future research must delve deeper into these mechanisms to fully harness its therapeutic potential.

Initial studies have suggested that this compound may exert its cytotoxic effects by interfering with or damaging DNA. mdpi.comscielo.br However, the quinone moiety also suggests the potential for redox cycling and the generation of reactive oxygen species (ROS), which can induce cellular damage. royalsocietypublishing.org Furthermore, chemical proteomics has identified the protein clathrin as a specific binding partner of this compound, implicating an inhibitory effect on clathrin-mediated endocytosis (CME). mdpi.comresearchgate.netrsc.org

Future investigations should employ a combination of advanced techniques to unravel these intricate interactions. Molecular docking and dynamics simulations can provide valuable insights into the binding modes of this compound with its protein targets, such as the clathrin terminal domain. mdpi.comresearchgate.net These computational approaches, combined with experimental validation through techniques like surface plasmon resonance (SPR) and ELISA-based binding assays, can help to precisely map the interaction sites and quantify binding affinities. figshare.comcbs.dk A deeper understanding of these interactions will be crucial for the rational design of second-generation this compound-based drugs with improved target specificity and reduced off-target effects. mdpi.com

Strategic Integration in Multi-Target Therapeutic Strategies

The ability of a single drug to modulate multiple biological targets, known as polypharmacology, is an increasingly attractive concept in drug discovery, particularly for complex diseases like cancer. researchgate.net this compound, with its diverse biological activities and multiple potential targets, is a prime candidate for integration into multi-target therapeutic strategies. researchgate.net

Future research could explore the development of this compound-based hybrid molecules or combination therapies. For instance, conjugating this compound to other known anticancer agents could create a synergistic effect, enhancing therapeutic efficacy while potentially reducing the required doses and associated side effects. The identification of clathrin as a target opens up possibilities for treating diseases where clathrin-mediated endocytosis is dysregulated, such as certain cancers and neurodegenerative conditions. mdpi.comfigshare.comnih.gov

Furthermore, the anti-inflammatory properties of this compound, which include the inhibition of phospholipase A2 and the production of inflammatory mediators, could be leveraged in combination with traditional anti-cancer therapies to mitigate inflammation-driven tumor progression. tandfonline.comresearchgate.net A thorough understanding of this compound's polypharmacological profile will be essential for designing rational and effective multi-target treatment regimens.

Unexplored Biological Activities and Pharmacological Opportunities

While the cytotoxic and anti-inflammatory properties of this compound have been the primary focus of research, there remains a vast, unexplored landscape of potential biological activities and pharmacological applications. mdpi.comnih.gov The unique chemical structure of this compound suggests that it may interact with a wide range of biological targets, offering opportunities for drug discovery in various therapeutic areas.

Future screening efforts should broaden the scope of biological assays to investigate the potential of this compound and its analogs in areas such as:

Antiviral activity: Many marine natural products have demonstrated potent antiviral properties.

Antifungal activity: The quinone moiety is a common feature in many antifungal compounds. nih.gov

Neuroprotective effects: The link to clathrin-mediated endocytosis suggests potential relevance in neurodegenerative diseases where this process is impaired. nih.gov

Metabolic diseases: Some marine-derived compounds have shown promise in modulating metabolic pathways.

The discovery of novel biological activities would open up new avenues for the development of this compound-based therapeutics. A comprehensive screening approach, coupled with detailed mechanistic studies, will be key to unlocking the full pharmacological potential of this versatile marine natural product.

Sustainable Sourcing and Production Methodologies for this compound and Analogs

A major bottleneck in the development of marine natural products for clinical use is the challenge of sustainable supply. researchgate.netnih.gov The isolation of this compound from its natural source, the marine sponge Dysidea, is often inefficient, yielding only small quantities of the compound. researchgate.netnih.gov Over-harvesting of these sponges also raises significant ecological concerns. rsc.org Therefore, developing sustainable and scalable methods for the production of this compound and its analogs is a critical area for future research.

Several promising strategies are being explored to address this supply issue:

Aquaculture of Marine Sponges: Farming sponges under controlled conditions could provide a more sustainable source of the natural product. nih.gov

Microbial Fermentation: It is increasingly recognized that many bioactive compounds isolated from sponges are actually produced by their associated microorganisms. rsc.orgresearchgate.netfrontiersin.orgpublications.csiro.au Identifying and culturing the specific microbe responsible for this compound biosynthesis would enable large-scale production through fermentation. researchgate.netpublications.csiro.au

Synthetic Biology and Metabolic Engineering: Once the biosynthetic pathway of this compound is elucidated, it may be possible to engineer common laboratory microorganisms, such as E. coli or yeast, to produce the compound or its precursors. This approach offers the potential for highly controlled and scalable production.

Improved Chemical Synthesis: As discussed in section 7.2, the development of more efficient and cost-effective total synthesis or semi-synthetic routes remains a high priority. nih.gov

The successful implementation of these sustainable production methodologies will be essential to ensure a reliable and environmentally friendly supply of this compound for further preclinical and clinical development.

Q & A

Basic Research Questions

Q. What are the validated protocols for synthesizing Bolinaquinone and confirming its structural integrity?

- Methodological Answer : Synthesis should follow reproducible procedures, such as multi-step organic reactions with detailed characterization using nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-performance liquid chromatography (HPLC). Purity should be quantified via elemental analysis, and synthetic yields must be reported with precision (e.g., ±0.1% error margins). Experimental sections must explicitly describe solvents, catalysts, and reaction conditions (e.g., temperature, pressure) to enable replication .

Q. How should researchers design preliminary biological assays to assess this compound’s activity?